Author: BenchChem Technical Support Team. Date: November 2025
[4] GN39482 | C19H17N3O3 | ChemSpider
Structure, properties, spectra, suppliers and links for: GN39482. ... Predicted - ACD/Labs. 335.1275. 335.36. C19H17N3O3. GN39482. methyl 3-(6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-ylamino)benzoate.
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Methyl 3-((6-Methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482) as a Tubulin Polymerization Inhibitor Identified by MorphoBase and ChemProteoBase Profiling Methods | Journal of Medicinal Chemistry - ACS Publications
Among the compounds synthesized, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate 6m (GN39482) was found to possess a promising antiproliferative activity toward human cancer cells without affecting any antimicrobial and antimalarial activities at 100 nM. Both a methoxy group at R1 position and a methoxycarbonyl group at R2 position of the anilinoquinazoline framework are essential for the high cell growth inhibition. Both MorphoBase and ChemProteoBase profiling analyses suggested that compound 6m was classified as a tubulin inhibitor. Indeed, compound 6m inhibited the acetylated tubulin accumulation and the microtubule formation and induced G2/M cell cycle arrest in HeLa cells, revealing that a promising antiproliferative activity of compound 6m toward human cancer cells is probably caused by the tubulin polymerization inhibition.
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Among the compounds synthesized, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate 6m (GN39482) was found to possess a promising antiproliferative activity toward human cancer cells without affecting any antimicrobial and antimalarial activities at 100 nM. Both a methoxy group at R1 position and a methoxycarbonyl group at R2 position of the anilinoquinazoline framework are essential for the high cell growth inhibition. Both MorphoBase and ChemProteoBase profiling analyses suggested ... The current findings suggest that the indenopyrazole framework is a possible candidate for development of biologically active molecules in the pharmaceutical drug design. Experimental Section. Click to copy section linkSection link copied! General Information. Analytical thin layer chromatography (TLC) was performed on glass plates of silica gel 60 GF254 (Merck), which were visualized by the quenching of UV fluorescence (254 nm) ...
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Abstract. Click to copy section linkSection link copied! ... A series of indenopyrazoles was synthesized from the corresponding indanones and phenyl isothiocyanates in two steps. Among the compounds synthesized, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate 6m (GN39482) was found to possess a promising antiproliferative activity toward human cancer cells without affecting any antimicrobial and antimalarial activities at 100 nM. Both a methoxy group at R1 position and a methoxycarbonyl group at R2 position of the anilinoquinazoline framework are essential for the high cell growth inhibition.
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Both MorphoBase and ChemProteoBase profiling analyses suggested that compound 6m was classified as a tubulin inhibitor. Indeed, compound 6m inhibited the acetylated tubulin accumulation and the microtubule formation and induced G2/M cell cycle arrest in HeLa cells, revealing that a promising antiproliferative activity of compound 6m toward human cancer cells is probably caused by the tubulin polymerization inhibition.
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Among the compounds synthesized, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate 6m (GN39482) was found to possess a promising antiproliferative activity toward human cancer cells without affecting any antimicrobial and antimalarial activities at 100 nM. Both a methoxy group at R1 position and a methoxycarbonyl group at R2 position of the anilinoquinazoline framework are essential for the high cell growth inhibition. Both MorphoBase and ChemProteoBase profiling analyses suggested ... Target protein profilings of compound 6m analyzed by MorphoBase. Chemical structures of compounds with code numbers are indicated in the Supporting Information. High Resolution Image · Download MS PowerPoint Slide. To verify the predictions, compound 6m was subjected to ChemProteoBase profiling. The proteomic variation of 296 spots that matched on all gel images was quantified. Cosine of similarities of compounds in the database against compound 6m was calculated and hierarchical cluster analysis was performed as previously described. (26) As ...
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The best results were obtained in the case of compound 6m (GN39482), which has a methoxycarbonyl group at the R2 position of 6-methoxyanilinoquinazoline, and the IC50 values toward HeLa, PC3, HCT116, and HEK293 cells were 2.47, 2.64, 2.7, and 2.2 nM, respectively. The carboxylic acid derivative 6n did not show significant inhibition probably because of the difficulty of cell-membrane penetration. A bulky substituent such as an isobutyl group (6o) at the R2 ... (26) As is expected by the MorphoBase profiling, tubulin inhibitors were the most similar compounds to 6m among 87 compounds in the ChemProteoBase (Figure 3). In hierarchical cluster analysis with 41 standard compounds, compound 6m was clustered in the cluster with tubulin inhibitors and a TOP2 catalytic inhibitor, which is a different cluster of other type of inhibitors in the database, such as V-ATPase inhibitors and proteasome inhibitors (Figure 3). Figure 3. Figure 3. Clustering ...
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Conclusion. Click to copy section linkSection link copied! We developed compound 6m as a potent cell growth inhibitor by SAR based on the structure of indenopyrazole 2. Both a methoxy group at R1 position and a methoxycarbonyl group at R2 position of the anilinoquinazoline framework are essential for the high cell growth inhibition. Compound 6m was found to possess a promising antiproliferative activity toward human cancer cells without affecting any antimicrobial and antimalarial activities at 100 nM.
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Vinblastine (10 μM) and paclitaxel (2 μM) were used as positive controls, respectively. As shown in Figure 4, compound 6m inhibited tubulin polymerization in a concentration-dependent manner in a range of 3–30 μM. It is known that tubulin inhibitors induced G2/M cell cycle arrest. (30) Therefore, we examined the effect of compound 6m on the cell cycle in HeLa cells. HeLa cells were treated with compounds at various concentrations for 24 h and stained with propidium iodide (PI) and RNase A for 30 min. The analysis of the DNA content of the cells was performed by flow cytometry.
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This compound was prepared from N-(3-((tert-butyldimethylsilyl)oxy)phenyl)-6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-amine (6f) (0.386 g, 0.94 mmol) and TBAF (1 M in THF; 1.69 mL, 1.69 mmol) using the procedure described for 6c. Purification by column chromatography with CH2Cl2/MeOH = 50:1 v/v gave 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)phenol (6g) as a white solid, quantitatively. Mp: 201–202 °C. ... H NMR (400 MHz,CD3OD): δ 7.52 (1H, d, J = 8.0 Hz), 7.09 (1H, s), 7.05 (1H, dd, J = 8.0, 8.0 Hz), 6.90 (1H, d, J = 8.4 Hz), 6.52–6.49 (2H, m), 6.31 (1H, d, J = 8.0 Hz), 3.83 (3H, s), 3.47 (2H, s).
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This compound was prepared from 5-methoxy-1-indanone (0.078 g, 0.48 mmol) and tert-butyl(2-isothiocyanatophenoxy)dimethylsilane (4a) (0.127 g, 0.48 mmol) using the procedure described for 6a. Purification by column chromatography with hexane/EtOAc = 5:1 v/v gave N-(2-((tert-butyldimethylsilyl)oxy)phenyl)-6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-amine (6d) as a yellow solid (0.0565 g, 0.14 mmol, 29%). Mp: 72–73 °C. ... H NMR (400 MHz, CDCl3): δ 7.51 (1H, d, J = 8.0 Hz), 7.36 (1H, d, J = 6.8 Hz), 7.04 (1H, s), 6.95–6.83 (3H, m), 6.76 (1H, dd, J = 8.0, 7.2 Hz), 6.26 (1H, bs), 3.85 (3H, s), 3.48 (2H, s), 1.06 (9H, s), 0.28 (6H, s).
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Since tubulins have been suggested as one of the target proteins of compound 6m by both MorphoBase profiling and ChemProteoBase profiling analyses, we next examined effect of compound 6m on tubulin polymerization in vitro. Vinblastine (10 μM) and paclitaxel (2 μM) were used as positive controls, respectively. As shown in Figure 4, compound 6m inhibited tubulin polymerization in a concentration-dependent manner in a range of 3–30 μM. It is known that tubulin inhibitors induced G2/M cell cycle arrest. (30) Therefore, we examined the effect of compound 6m on the cell cycle in HeLa cells.
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Methyl 3-Isothiocyanatobenzoate (4d) ... H NMR (400 MHz, CDCl3): δ 7.91 (1H, d, J = 7.2 Hz), 7.89 (1H, s), 7.46–7.38 (2H, m), 3.94 (3H, s). ... C NMR (100 MHz, CDCl3): δ 165.3, 137.1, 131.7, 129.6, 128.1, 126.6, 52.4. IR (NaCl) 3734, 2955, 2360, 2090, 1727, 1582, 1443, 1292, 1224, 1104, 1077, 1000 cm–1. HRMS (ESI, positive) m/z calcd for C9H7NO2S [M + H]+: 194.0270. Found: 194.0266.
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Colchicine inhibited microtubule formation, whereas paclitaxel did not affect the microtubule formation at 100 nM. It is known that paclitaxel stabilizes microtubule formation and arrests tubulin depolymerization process. Compound 6m exhibited microtubule formation similar to colchicine at 30 nM. Compound 6o, which inhibited acetylated tubulin accumulation at 300 nM, also exhibited microtubule formation at the same concentration (300 nM). However, compound 2, which did not affect acetylated tubulin accumulation at 1000 nM, showed no effect on microtubule formation at the same concentration (1000 nM).
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Among the compounds synthesized, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate 6m (GN39482) was found to possess a promising antiproliferative activity toward human cancer cells without affecting any antimicrobial and antimalarial activities at 100 nM. Both a methoxy group at R1 position and a methoxycarbonyl group at R2 position of the anilinoquinazoline framework are essential for the high cell growth inhibition. Both MorphoBase and ChemProteoBase profiling analyses suggested ... Gene Cluster 3.0 (clustering method; centroid linkage with the mean of uncentered correlation). (31) The predictive dendrogram was visualized using Java Treeview 1.1.3. (32). In Vitro Tubulin Polymerization Assay. In vitro tubulin polymerization assay was performed using the tubulin polymerization assay kit (Cytoskeleton) per the manufacturer's instructions. Briefly, lyophilized porcine tubulin was solubilized to a final concentration of 2 mg/mL in reaction buffer, containing 80 mM PIPES (pH 6.9), 2 mM ...
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Methyl 3-((6-Methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482) as a Tubulin Polymerization Inhibitor Identified by MorphoBase and ChemProteoBase Profiling Methods. Click to copy article linkArticle link copied!
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Article subjects are automatically applied from the ACS Subject Taxonomy and describe the scientific concepts and themes of the article.
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Cells.
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Inhibition.
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Inhibitors.
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Peptides and proteins.
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Polymerization.
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We first examined the effect of indenopyrazoles substituted at R1 position on antiproliferative activity, and the results are summarized in Table 1. Compound 6a, which has an ethoxy group at R1 position, exhibited antiproliferative activity with IC50 values between 20.4 and 60.2 nM. Although compound 6c containing a hydroxyl group instead of an ethoxy group as the R1 group did not show a significant antiproliferative activity at 100 nM, compound 2 containing a methoxy group as the R1 group possessed a more potent antiproliferative activity than compound 6a (the IC50 values of compound 2 toward human cancer cell lines: 8.9–35.6 nM).
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This compound was prepared from 3,5-dimethoxyaniline (0.153 g, 1 mmol), phenyl chlorothionoformate (0.07 mL, 0.5 mmol), TEA (0.11 mL, 0.77 mmol), and Cl3SiH (0.08 mL, 0.77 mmol) using the procedure described for 4a. Purification by column chromatography (hexane/EtOAc = 80:1 v/v) gave 1-isothiocyanato-3,5-dimethoxybenzene (4c) as a white solid (0.0896 g, 0.49 mmol, 96%). Mp: 48–49 °C. ... H NMR (400 MHz, CDCl3): δ 6.37 (3H, s), 3.77 (3H, s). ... C NMR (100 MHz, CDCl3): δ 161.1, 135.4, 132.5, 104.0, 100.3, 55.5. IR (NaCl) 3099, 3006, 2967, 2941, 2840, 2360, 2147, 1598, 1458, 1422, 1353, 1304, 1208, 1192, 1156, 1062, 1006 cm–1.
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This compound was prepared from methyl 3-aminobenzoate (0.151 g, 1 mmol), chlorothionoformate (0.07 mL, 0.5 mmol), TEA (0.17 mL, 1.2 mmol), and Cl3SiH (0.12 mL, 1.2 mmol) using the procedure described for 4a. Purification by column chromatography (hexane/EtOAc = 50:1 v/v) gave methyl 3-isothiocyanatobenzoate (4d) as a colorless oil, quantitatively. ... H NMR (400 MHz, CDCl3): δ 7.91 (1H, d, J = 7.2 Hz), 7.89 (1H, s), 7.46–7.38 (2H, m), 3.94 (3H, s). ... C NMR (100 MHz, CDCl3): δ 165.3, 137.1, 131.7, 129.6, 128.1, 126.6, 52.4. IR (NaCl) 3734, 2955, 2360, 2090, 1727, 1582, 1443, 1292, 1224, 1104, 1077, 1000 cm–1.
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6-Methoxy-N-(3-methoxyphenyl)-1,4-dihydroindeno[1,2-c]pyrazol-3-amine (6i) This compound was prepared from 5-methoxy-1-indanone (0.1 g, 0.62 mmol) and 3-methoxyphenyl isothiocyanate (0.087 mL, 0.62 mmol) using the procedure described for 6a. Purification by column chromatography with CH2Cl2/MeOH = 30:1 v/v gave 6-methoxy-N- (3-methoxyphenyl)-1,4-dihydroindeno[1,2-c]pyrazol-3-amine (6i) as a white solid (0.113 g, 0.37 mmol, 60%). Mp: 153–154 °C.
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6-((tert-Butyldimethylsilyl)oxy)-N-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-3-amine (6b) This compound was prepared from 5-((tert-butyldimethylsilyl)oxy)-2,3-dihydro-1H-inden-1-one (3) (0.249 g, 0.95 mmol) and phenyl isothiocyanate (0.11 mL, 0.95 mmol) using the procedure described for 6a. Purification by column chromatography (hexane/EtOAc = 2:1 v/v) gave 6-((tert-butyldimethylsilyl)oxy)-N-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-3-amine (6b) as a light brown solid (0.197 g, 0.52 mmol, 55%). Mp: 93–94 °C.
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Methyl 3-((6-Methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482) as a Tubulin Polymerization Inhibitor Identified by MorphoBase and ChemProteoBase Profiling Methods | Journal of Medicinal Chemistry - ACS Publications
Among the compounds synthesized, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate 6m (GN39482) was found to possess a promising antiproliferative activity toward human cancer cells without affecting any antimicrobial and antimalarial activities at 100 nM. Both a methoxy group at R1 position and a methoxycarbonyl group at R2 position of the anilinoquinazoline framework are essential for the high cell growth inhibition. Both MorphoBase and ChemProteoBase profiling analyses suggested that compound 6m was classified as a tubulin inhibitor. Indeed, compound 6m inhibited the acetylated tubulin accumulation and the microtubule formation and induced G2/M cell cycle arrest in HeLa cells, revealing that a promising antiproliferative activity of compound 6m toward human cancer cells is probably caused by the tubulin polymerization inhibition.
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Among the compounds synthesized, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate 6m (GN39482) was found to possess a promising antiproliferative activity toward human cancer cells without affecting any antimicrobial and antimalarial activities at 100 nM. Both a methoxy group at R1 position and a methoxycarbonyl group at R2 position of the anilinoquinazoline framework are essential for the high cell growth inhibition. Both MorphoBase and ChemProteoBase profiling analyses suggested ... Nature Reviews Drug Discovery 2017, 16 (6) , 424-440. --INVALID-LINK--. Michihiko Tsushima, Shinichi Sato, Hiroyuki Nakamura. Selective purification and chemical labeling of a target protein on ruthenium photocatalyst-functionalized affinity beads. Chemical Communications 2017, 53 (35) , 4838-4841. --INVALID-LINK--.
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Abstract. Click to copy section linkSection link copied! A series of indenopyrazoles was synthesized from the corresponding indanones and phenyl isothiocyanates in two steps. Among the compounds synthesized, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate 6m (GN39482) was found to possess a promising antiproliferative activity toward human cancer cells without affecting any antimicrobial and antimalarial activities at 100 nM. Both a methoxy group at R1 position and a methoxycarbonyl group at R2 position of the anilinoquinazoline framework are essential for the high cell growth inhibition.
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Methyl 3-((6-Methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482) as a Tubulin Polymerization Inhibitor Identified by MorphoBase and ChemProteoBase Profiling Methods.
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Tubulin Polymerization Inhibitor - MedKoo Biosciences
GN39482 is a tubulin polymerization inhibitor, which was identified by MorphoBase and ChemProteoBase profiling methods. GN39482 possesses a promising antiproliferative activity toward human cancer cells without affecting any antimicrobial and antimalarial activities at 100 nM. GN39482 inhibited the acetylated tubulin accumulation and the microtubule formation and induced G2/M cell cycle arrest in HeLa cells, revealing that a promising antiproliferative activity of compound 6m toward human cancer cells is probably caused by the tubulin polymerization inhibition.
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Theoretical Analysis
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"MedKoo Cat#: 407103."
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"Name: GN39482."
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"CAS#: unknown as of 6/5/2015."
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"Chemical Formula: C19H17N3O3."
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"Exact Mass: 335.1270."
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"Molecular Weight: 335.36."
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"Elemental Analysis: C, 68.05; H, 5.11; N, 12.53; O, 14.31."
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The following data is based on the product molecular weight 335.36 Batch specific molecular weights may vary from batch to batch due to the degree of hydration, which will affect the solvent volumes required to prepare stock solutions. ... 1: Minegishi H, Futamura Y, Fukashiro S, Muroi M, Kawatani M, Osada H, Nakamura H. Methyl 3-((6-Methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482) as a Tubulin Polymerization Inhibitor Identified by MorphoBase and ChemProteoBase Profiling Methods. J Med Chem. 2015 May 28;58(10):4230-41. doi: 10.1021/acs. jmedchem. 5b00035. Epub 2015 May 11. PubMed PMID: 25938266.
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This product is stable enough for a few weeks during ordinary shipping and time spent in Customs. ... Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). ... 0 - 4 C for short term (days to weeks), or -20 C for long term (months).
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Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - Tech Science Press
From the viewpoint of cancer therapy, the investigation of H-006 complexes with clinically used anticancer drugs may represent an effective drug development method. Indeed, DHODH inhibitors such as brequinar and leflunomide exhibit synergistic effects with 5-fluorouracil, gemcitabine, or doxorubicin on the growth inhibition of cancer cells. As several oncogenic backgrounds share synthetic lethality with DH